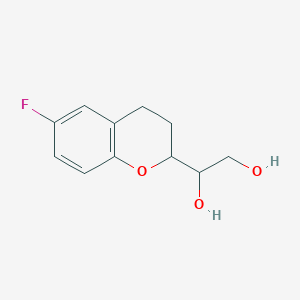
Gcgmaekaexmjng-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane est un dérivé de chromane fluoré. Les chromanes sont une classe de composés connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles. La présence de fluor dans la molécule peut modifier de manière significative ses propriétés chimiques et biologiques, ce qui en fait un composé intéressant en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le fluorobenzène et les dérivés de chromanone.
Fluorination : L’introduction de l’atome de fluor peut être réalisée par fluorination électrophile en utilisant des réactifs comme le Selectfluor.
Hydroxylation : Les groupes hydroxyle peuvent être introduits via des réactions de dihydroxylation en utilisant le tétroxyde d’osmium (OsO4) ou d’autres réactifs appropriés.
Résolution chirale : La stéréochimie souhaitée peut être obtenue par des techniques de résolution chirale ou en utilisant des catalyseurs chiraux.
Méthodes de production industrielle : Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles pour la synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu et de techniques de purification évolutives.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation pour former des quinones ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire divers groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Des agents halogénants, des nucléophiles ou des électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.
Chimie :
Synthèse de molécules complexes : Le composé peut être utilisé comme élément de base dans la synthèse de molécules plus complexes présentant une activité biologique potentielle.
Biologie :
Inhibition enzymatique : Il peut agir comme un inhibiteur de certaines enzymes, ce qui le rend utile dans l’étude des mécanismes enzymatiques.
Médecine :
Développement de médicaments : La structure unique et l’activité biologique du composé en font un candidat pour le développement de médicaments, en particulier dans le traitement des maladies où les composés fluorés ont montré une efficacité.
Industrie :
Science des matériaux : Le composé peut trouver des applications dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.
Mécanisme D'action
Le mécanisme d’action de (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. L’atome de fluor peut améliorer l’affinité de liaison et la sélectivité, tandis que les groupes hydroxyle peuvent participer à des liaisons hydrogène avec la cible. Les voies et les cibles exactes nécessiteraient des études biochimiques détaillées.
Composés similaires :
Dérivés de chromane : D’autres dérivés de chromane avec différents substituants peuvent être comparés pour mettre en évidence les propriétés uniques conférées par les groupes fluor et hydroxyle.
Composés fluorés : La comparaison avec d’autres composés fluorés peut illustrer l’impact du fluor sur l’activité biologique et la réactivité chimique.
Unicité : La combinaison de fluor et de groupes hydroxyle dans (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane le rend unique en termes d’activité biologique et de propriétés chimiques potentielles.
Comparaison Avec Des Composés Similaires
Chromane Derivatives: Other chromane derivatives with different substituents can be compared to highlight the unique properties conferred by the fluorine and hydroxyl groups.
Fluorinated Compounds: Comparing with other fluorinated compounds can illustrate the impact of fluorine on biological activity and chemical reactivity.
Uniqueness: The combination of fluorine and hydroxyl groups in (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane makes it unique in terms of its potential biological activity and chemical properties.
Propriétés
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
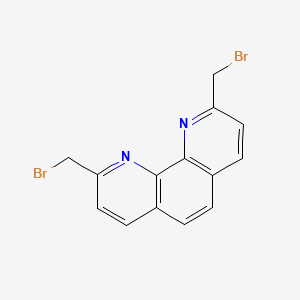
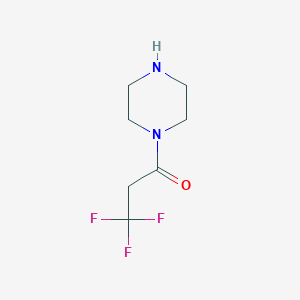
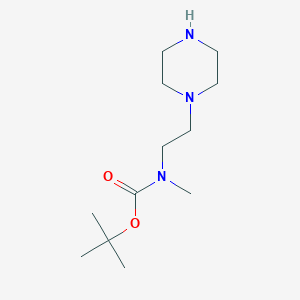
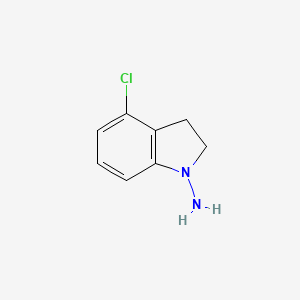


![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
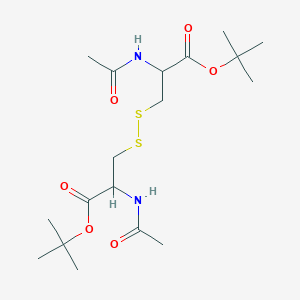
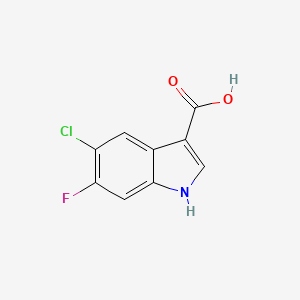
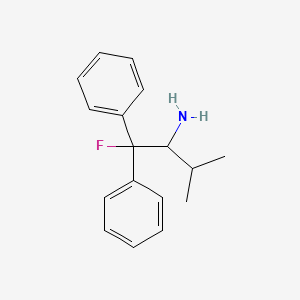
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
